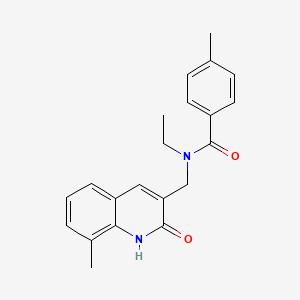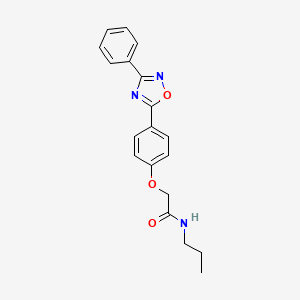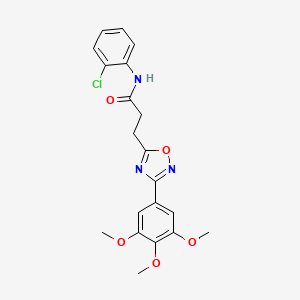![molecular formula C22H21N5O3 B7703654 N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and maintenance, and their inhibition has been shown to selectively kill cancer cells with defects in DNA repair pathways.
Mécanisme D'action
PARP enzymes play a crucial role in the repair of single-strand DNA breaks through the base excision repair pathway. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which is particularly toxic to cancer cells that have defects in DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide selectively targets PARP 1 and 2 enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively kill cancer cells with defects in DNA repair pathways, while sparing normal cells. This selectivity is due to the fact that normal cells are able to repair DNA damage through other pathways, while cancer cells with defects in DNA repair pathways are more reliant on PARP enzymes for DNA repair. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages for use in lab experiments, including its high potency and selectivity for PARP 1 and 2 enzymes, as well as its ability to selectively kill cancer cells with defects in DNA repair pathways. However, its limitations include its high cost and limited availability, as well as the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study and development of N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide. These include exploring its potential use in combination with other anticancer agents, as well as its efficacy in the treatment of other types of cancer. Additionally, further research is needed to better understand the mechanisms underlying its selectivity for cancer cells with defects in DNA repair pathways, as well as to develop more efficient and cost-effective synthesis methods.
Méthodes De Synthèse
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline with butylamine, followed by nitration and coupling with 3-nitrobenzoyl chloride. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been extensively studied in preclinical and clinical settings for its potential use as an anticancer agent. Its mechanism of action involves the inhibition of PARP enzymes, leading to the accumulation of DNA damage and subsequent cell death in cancer cells with defects in DNA repair pathways. This compound has shown promising results in clinical trials for the treatment of various types of cancer, including ovarian, breast, and prostate cancer.
Propriétés
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-3-4-10-26-21-18(13-15-9-8-14(2)11-19(15)23-21)20(25-26)24-22(28)16-6-5-7-17(12-16)27(29)30/h5-9,11-13H,3-4,10H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQERYYTSYTHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

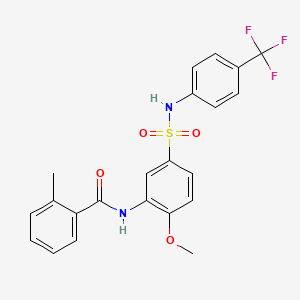
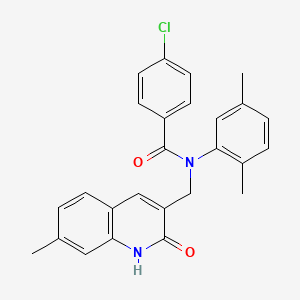


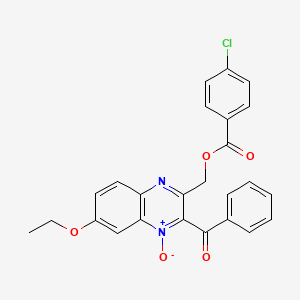
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
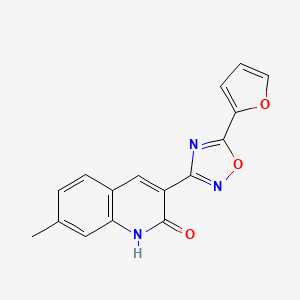
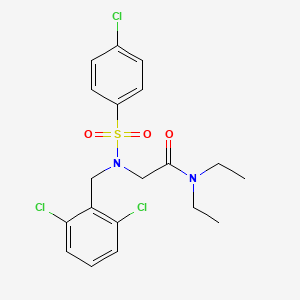
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
